molecular formula C18H22O4 B13442102 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether

4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether

Cat. No.: B13442102
M. Wt: 302.4 g/mol
InChI Key: PUZZIXGIFLTKTJ-UHFFFAOYSA-N
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Description

4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether, also known as Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H₂O; CAS 5581-32-8), is a derivative of bisphenol A (BPA) with two 2,3-dihydroxypropyl groups attached to its phenolic rings. It is synthesized via the hydrolysis of Bisphenol A diglycidyl ether (BADGE), a common epoxy resin precursor, or as a degradation byproduct of dental monomers like BisGMA (2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane) . BADGE·2H₂O serves as a monomer for poly(hydroxyurethanes) in eco-friendly polymer synthesis and is widely used as an analytical standard in food, cosmetics, and environmental testing due to its endocrine-disrupting properties .

Properties

IUPAC Name

3-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-18(2,13-3-7-15(20)8-4-13)14-5-9-17(10-6-14)22-12-16(21)11-19/h3-10,16,19-21H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZZIXGIFLTKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Synthesis via Oxyethane Addition to Dihydroxyphenyl Propane

A patented industrial method (CN104387247A) describes a one-step synthesis of bis-hydroxyethyl bisphenol A ether, which is structurally related to this compound. The process involves:

  • Washing and drying a high-pressure autoclave.
  • Charging with dihydroxyphenyl propane (a bisphenol A derivative) and a composite catalyst, typically 1,1'-bis(diphenylphosphine)ferrocene combined with a base such as potassium carbonate or lithium hydroxide.
  • Evacuating air and purging with nitrogen to maintain an inert atmosphere.
  • Heating to approximately 160 °C under vacuum to remove impurities.
  • Adding oxyethane (ethylene oxide) gradually while maintaining reaction temperature between 150 °C and 175 °C and pressure between -0.05 MPa and 0.5 MPa.
  • Continuing the reaction until pressure stabilizes, indicating completion.
  • Cooling and neutralizing with glacial acetic acid, then collecting the product.

Key Advantages:

  • High product purity with bis-hydroxyethyl bisphenol A ether content exceeding 95%.
  • Low residual starting material (<3 ppm dihydroxyphenyl propane).
  • Low color number (Pt-Co units between 15-20), indicating product quality.
  • Single-stage process with reduced energy consumption and simplified operation.

Reaction Conditions and Results Summary:

Parameter Typical Range/Value
Reaction temperature 150 °C – 175 °C
Reaction pressure -0.05 MPa – 0.5 MPa
Catalyst 1,1'-bis(diphenylphosphine)ferrocene + K2CO3 or LiOH
Oxyethane addition ~283 – 300 g per 700 g bisphenol A derivative
Reaction time Until pressure stabilizes (varies)
Product purity (bis-hydroxyethyl bisphenol A ether) >95%
Residual dihydroxyphenyl propane <3 ppm
Hydroxyl value ~351 – 352 mg KOH/g
Color (Pt-Co units) 15 – 20

Base-Catalyzed Reaction Using Glycerol Carbonate or Diethyl Carbonate

Another method described in WO2017112881A1 involves reacting bisphenol A derivatives with glycerol carbonate or diethyl carbonate in the presence of a base catalyst such as potassium carbonate. This method produces bisphenol A bis(2,3-dihydroxypropyl) ether via an etherification reaction under solvent-free conditions.

Process Highlights:

  • The reaction proceeds via in-situ formation of glycerol carbonate or direct use of commercially available glycerol carbonate.
  • The reaction is catalyzed by carbonate salts (e.g., potassium carbonate) facilitating the ring-opening of the carbonate and subsequent ether bond formation.
  • This method is environmentally friendly due to solvent-free operation and mild conditions.
  • The product can be further polymerized with vinyl carboxylic acids to form vinyl ester resins.

Typical Reaction Conditions:

Parameter Typical Range/Value
Catalyst Potassium carbonate
Temperature Moderate, typically 100 °C – 160 °C
Solvent Solvent-free or minimal solvent use
Reactants Bisphenol A + glycerol carbonate or diethyl carbonate
Reaction time Several hours (varies by scale)

Epoxy Ring-Opening Method with Glycidol or Epichlorohydrin

Though less detailed in the provided sources, classical methods involve reacting bisphenol A with epichlorohydrin or glycidol under alkaline conditions to form diglycidyl ethers, which upon hydrolysis yield bisphenol A bis(2,3-dihydroxypropyl) ether derivatives. This method is widely used in epoxy resin manufacturing.

Comparative Analysis of Preparation Methods

Aspect One-Step Oxyethane Addition (CN104387247A) Carbonate Salt Catalyzed (WO2017112881A1) Epoxy Ring-Opening Method
Reaction Type Etherification with oxyethane Etherification via carbonate ring-opening Epoxide ring-opening
Catalyst Organometallic phosphine + base Potassium carbonate Alkali (NaOH, KOH)
Temperature Range 150 °C – 175 °C ~100 °C – 160 °C Variable, often ~50-80 °C
Pressure Vacuum to slight positive pressure Atmospheric or slight pressure Atmospheric
Purity of Product >95% bis-hydroxyethyl bisphenol A ether High purity High, but variable
Process Complexity Single-step, industrially scalable Mild, solvent-free Multi-step, requires control
Environmental Considerations Moderate energy use, inert atmosphere Solvent-free, greener approach Uses epichlorohydrin, toxic reagent

Research Findings and Industrial Implications

  • The one-step oxyethane addition method provides a high-yield, high-purity product suitable for industrial scale-up with relatively low energy consumption and simplified processing steps.
  • The use of 1,1'-bis(diphenylphosphine)ferrocene as a catalyst component enhances reaction efficiency and product quality.
  • The carbonate salt catalyzed method offers an environmentally friendlier alternative with solvent-free conditions and potential for vinyl ester resin precursors.
  • Control of reaction temperature, pressure, and catalyst composition is critical to minimize side products such as mono-hydroxyethyl bisphenol A ether and residual starting materials.
  • Color and hydroxyl value measurements serve as quality control parameters to ensure consistent product characteristics.

Chemical Reactions Analysis

4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . Major products formed from these reactions include various derivatives of Bisphenol A and its corresponding alcohols .

Comparison with Similar Compounds

Structural and Functional Comparison

BADGE·2H₂O belongs to a family of bisphenol derivatives with modified hydroxyl and glycidyl groups. Key structural analogs include:

Compound Name CAS Number Core Structure Key Features
BADGE·2H₂O 5581-32-8 Bisphenol A Two 2,3-dihydroxypropyl groups; hydrolysis product of BADGE
BFDGE·2H₂O (Bisphenol F analog) 72406-26-9 Bisphenol F Similar dihydroxypropyl groups; higher hydrophilicity than BADGE·2H₂O
BADGE·HCl·H₂O 227947-06-0 Bisphenol A Chlorinated and hydroxylated hybrid; enhanced stability
BADGE·2HCl 4809-35-2 Bisphenol A Two 3-chloro-2-hydroxypropyl groups; resistant to enzymatic degradation
Bis-HPPP (Bisphenol A bis(2,3-dihydroxypropyl) ether) 5581-32-8 Bisphenol A Synonym for BADGE·2H₂O; detected in UV-aged epoxy coatings

Key Differences :

  • Bisphenol Core: BADGE·2H₂O and BFDGE·2H₂O differ in their bisphenol backbone (A vs. F), affecting solubility and interaction with estrogen receptors .
Stability and Degradation Pathways
  • BADGE·2H₂O: Forms via hydrolysis of BADGE under aqueous conditions or enzymatic degradation of BisGMA by cholesterol esterase (CEase) . In contrast, fluorinated urethane monomers (e.g., F3LHT) resist CEase-mediated degradation .
  • Chlorinated Derivatives : BADGE·2HCl and BFDGE·2HCl show prolonged stability in canned foods and epoxy coatings due to reduced susceptibility to hydrolysis .
  • Environmental Fate: BADGE·2H₂O is identified as a transformation product in UV-aged epoxy coatings, alongside 4-cumylphenol and bisphenol A .
Toxicity and Endocrine Effects
  • Co-detection with BPF and BPE in urine highlights cumulative ED risks .
  • Regulatory Status : BADGE·2H₂O is monitored in food packaging under EU regulations, while its chlorinated derivatives face stricter controls due to migration risks .
Analytical Detection Methods
  • HPLC-FLD : Optimized for urinary BADGE·2H₂O quantification with solid-phase extraction (SPE), achieving detection limits of 0.1–0.5 ng/mL .
  • UPLC-MS/MS: Used for simultaneous detection of BADGE·2H₂O and novolac glycidyl ethers in food matrices, offering superior sensitivity and resolution .
  • Chromatographic Challenges : Co-elution with structurally similar compounds (e.g., BFDGE·2H₂O) necessitates advanced column phases like Scherzo SM-C18 .

Biological Activity

4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether, commonly referred to as BPA diglycidyl ether, is a derivative of bisphenol A (BPA) that has garnered attention due to its potential biological activities and implications in health and environmental contexts. This article explores the compound's biological activity, including its effects on human health, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₈H₂₂O₄
  • Molecular Weight : 306.37 g/mol
  • CAS Number : 22146184

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Endocrine Disruption :
    • BPA and its derivatives are known endocrine disruptors that can mimic estrogen and interfere with hormonal balance. Studies have shown that exposure to these compounds can lead to reproductive and developmental issues in various animal models .
  • Dermal Absorption and Toxicity :
    • Research indicates that the dermal absorption rates of BPA diglycidyl ether vary significantly across species. For instance, human skin shows a lower permeability compared to rat and mouse skin, suggesting a reduced risk of systemic toxicity through dermal exposure . However, significant metabolism occurs upon penetration, converting the compound into various metabolites that may retain biological activity.
  • Allergic Reactions :
    • Case studies have documented instances of allergic contact dermatitis among workers exposed to epoxy resins containing BPA diglycidyl ether. In one study, 58% of patients tested showed positive reactions to low-molecular-weight epoxy resins derived from this compound .

The mechanisms through which this compound exerts its biological effects include:

  • Estrogenic Activity : The compound can bind to estrogen receptors, leading to altered gene expression associated with reproductive functions.
  • Oxidative Stress Induction : Studies have indicated that exposure can result in increased oxidative stress markers in liver tissues, contributing to hepatotoxicity .

Table 1: Summary of Key Research Findings

Study ReferenceSubjectFindings
Boogaard et al. (2000)Human, Rat, Mouse SkinDemonstrated differential dermal absorption rates; significant metabolism observed during absorption.
Geier et al. (2010)Occupational ExposureIdentified allergic reactions in workers exposed to bisphenol A diglycidyl ether; 58% positive reactions in patch tests.
Hagvall et al. (2016)Patch Test StudyPositive reactions observed at concentrations as low as 0.01% in patients tested with epoxy resins containing BPA diglycidyl ether.

Q & A

Q. How should researchers address potential contamination during sample preparation for this compound?

  • Protocol : Use glassware pre-rinsed with methanol to avoid leaching from plastic labware. Include procedural blanks to monitor background contamination, especially in food packaging or biological studies where cross-reactivity with BADGE derivatives (e.g., BADGE·2H₂O) is common .
  • Validation : Confirm method specificity using high-resolution mass spectrometry (HRMS) to distinguish structural analogs like Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE-2Cl) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods for weighing powdered standards .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. The compound has limited shelf life (typically 12–18 months) and should be re-validated via HPLC before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between this compound and its chlorinated derivatives?

  • Experimental design : Compare in vitro assays (e.g., enzyme inhibition or cell viability) using pure standards of BADGE·2H₂O and BADGE-2Cl. For instance, pancreatic cholesterol esterase inhibition assays show BADGE-2Cl exhibits 3× higher inhibitory potency than the non-chlorinated form .
  • Data interpretation : Use computational modeling (e.g., molecular docking) to correlate structural differences (e.g., chlorine substitution) with binding affinities to biological targets .

Q. What advanced techniques enable the study of this compound’s role in polymer network dynamics, such as vitrimers?

  • Methodology : Employ time-temperature superposition (TTS) rheology to analyze stress relaxation in epoxy vitrimers. For example, DHEBA (bisphenol A bis(2,3-dihydroxypropyl) ether) modifies crosslink density in glutaric anhydride-DGEBA networks, reducing relaxation activation energy by 30% compared to unmodified systems .
  • Characterization : Use ¹H NMR to monitor transesterification kinetics and ATR-IR to track hydroxyl group consumption during network rearrangement .

Q. How can metabolomics approaches elucidate the compound’s biological fate in human populations?

  • Workflow : Perform non-targeted metabolomics on serum or urine using LC-HRMS. A 2021 study identified elevated BADGE·2H₂O levels in obese patients with binge-eating disorder, suggesting dietary exposure from canned food linings .
  • Data integration : Combine with epidemiological data (e.g., food frequency questionnaires) to correlate exposure levels with metabolic perturbations, such as altered fatty acid ratios .

Q. What strategies improve the sensitivity of this compound detection in complex food matrices?

  • Optimization : Derivatize with dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance fluorescence signal intensity in HPLC-FLD .
  • Matrix cleanup : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for lipid-rich samples, followed by dispersive SPE with graphitized carbon black to remove pigments .

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